molecular formula C15H26N4O7S2 B000678 Doripenem hydrate CAS No. 364622-82-2

Doripenem hydrate

Cat. No.: B000678
CAS No.: 364622-82-2
M. Wt: 438.5 g/mol
InChI Key: NTUBEBXBDGKBTJ-WGLOMNHJSA-N
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Description

Doripenem Hydrate, also known as Doripenem monohydrate, is a broad-spectrum carbapenem antibiotic. It is marketed under the brand name Doribax by Janssen. This compound is used to treat complicated intra-abdominal and urinary tract infections. It was approved by the FDA in 2007 .

Mechanism of Action

Target of Action

Doripenem hydrate, a broad-spectrum carbapenem antibiotic, primarily targets bacterial enzymes known as penicillin-binding proteins (PBPs) . These proteins play a crucial role in the synthesis of the bacterial cell wall .

Mode of Action

This compound interacts with its targets, the PBPs, forming stable acyl-enzymes . This interaction inactivates the PBPs, leading to a weakened bacterial cell wall . The weakened cell wall eventually ruptures due to osmotic pressure forces, resulting in bacterial cell death .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the synthesis of the bacterial cell wall. By inhibiting the PBPs, this compound disrupts the cross-linking of peptidoglycan during cell wall synthesis . This disruption leads to cell wall weakening and eventual rupture, causing bacterial cell death .

Pharmacokinetics

This compound exhibits linear pharmacokinetics in healthy adults . It is primarily eliminated by the kidneys and can be removed by hemodialysis . The clearance of this compound can also be influenced by continuous renal replacement therapy (CRRT), as indicated in a population pharmacokinetics (PPK) model .

Result of Action

The primary molecular and cellular effect of this compound’s action is the death of bacterial cells. By inhibiting the PBPs and disrupting cell wall synthesis, this compound causes the bacterial cell wall to rupture, leading to cell death .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the presence of extended-spectrum beta-lactamase (ESBL)-producing Enterobacteriaceae can affect the drug’s activity . Additionally, the drug’s efficacy can be influenced by the patient’s renal function, as this compound is primarily eliminated by the kidneys . The use of continuous renal replacement therapy (CRRT) can also impact the clearance of this compound .

Biochemical Analysis

Biochemical Properties

Doripenem hydrate plays a significant role in biochemical reactions. It interacts with bacterial enzymes called penicillin-binding proteins (PBPs) to form stable acyl-enzymes . This interaction inhibits the PBPs, leading to a weakened bacterial cell wall, which eventually ruptures due to osmotic pressure forces .

Cellular Effects

This compound has a profound impact on various types of cells and cellular processes. It influences cell function by inhibiting the synthesis of bacterial cell walls . This inhibition disrupts cell signaling pathways and alters gene expression, leading to cell death .

Molecular Mechanism

The mechanism of action of this compound is primarily through the inhibition of bacterial enzymes called penicillin-binding proteins (PBPs) . These PBPs are responsible for peptidoglycan cross-linking during the synthesis of the bacterial cell wall . By forming stable acyl-enzymes with these PBPs, this compound inactivates them, leading to a weakened cell wall and eventual cell rupture .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. This compound exhibits time-dependent bactericidal activity . It is stable against beta-lactamases, including those with extended spectrum .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . At therapeutic doses, this compound is effective against a range of Gram-positive and Gram-negative bacteria . At high doses, there may be an increased risk of adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily via dehydropeptidase-I into a microbiologically inactive ring-opened metabolite, doripenem-M1 . Doripenem does not appear to be a substrate of the hepatic CYP450 enzymes .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It penetrates bacterial cell walls by binding to bacterial enzymes termed penicillin-binding proteins (PBPs) .

Subcellular Localization

This compound is localized within the bacterial cell wall where it binds to penicillin-binding proteins (PBPs) . This binding leads to the formation of stable acyl-enzymes, which inactivate the PBPs and weaken the bacterial cell wall .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Doripenem Hydrate involves dissolving a rough product of Doripenem in water at 40-70°C. The solution is then cooled to 0-25°C, followed by the addition of activated carbon for decolorization. After stirring and filtering, the filtrate is further cooled to 0-10°C to separate the solid. The solid is then washed with a mixture of isopropanol and water (4:1 ratio) and dried at 40-60°C under reduced pressure until the moisture content is 4.4-5.5% .

Industrial Production Methods: The industrial production of this compound follows a similar process but on a larger scale. The process is designed to ensure high purity, low residual solvent content, and high stability of the final product .

Chemical Reactions Analysis

Types of Reactions: Doripenem Hydrate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substituting Agents: Halogens, alkylating agents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfoxides or sulfones .

Scientific Research Applications

Doripenem Hydrate has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness of Doripenem Hydrate: this compound has a unique sulfamoylaminomethyl group that enhances its stability and activity against certain resistant bacterial strains. It also has a lower propensity to cause seizures compared to other carbapenems .

Biological Activity

Doripenem hydrate, a member of the carbapenem class of antibiotics, exhibits significant antibacterial activity against a wide range of both Gram-positive and Gram-negative bacteria. This detailed article explores its biological activity, mechanisms, susceptibility profiles, and clinical implications based on diverse research findings.

Overview of this compound

This compound is characterized as a potent β-lactam antibiotic that effectively targets various pathogenic bacteria, including those resistant to other antibiotic classes. It is particularly noted for its efficacy against Pseudomonas aeruginosa and Enterobacteriaceae , including strains that produce extended-spectrum beta-lactamases (ESBLs) .

Like other β-lactams, doripenem inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), which are essential for the final stages of peptidoglycan synthesis. This inhibition leads to cell lysis and death. Doripenem shows a strong affinity for PBP2 and PBP4, making it effective against a broad spectrum of bacteria .

Minimum Inhibitory Concentration (MIC) Values

Doripenem's effectiveness is often quantified using MIC values, which indicate the lowest concentration of an antibiotic that inhibits bacterial growth. The following table summarizes the MIC values for doripenem against various pathogens:

Pathogen MIC90 (µg/ml) Comments
Staphylococcus aureus0.063More active than other carbapenems
Streptococcus pneumoniae0.5Comparable to imipenem
Enterobacteriaceae0.032 - 0.5Effective against ESBL-producing strains
Pseudomonas aeruginosa8Effective but variable; superior to imipenem in some cases
Staphylococcus epidermidis0.063Similar activity to S. aureus

Comparative Efficacy

In comparative studies, doripenem has been shown to be more effective than other carbapenems like imipenem and ertapenem in treating infections caused by certain resistant strains:

  • Against Pseudomonas aeruginosa : Doripenem exhibited superior activity compared to imipenem and was comparable to meropenem in several studies .
  • Against Enterococcus faecalis : It showed enhanced effectiveness over other tested agents except for imipenem .

Clinical Applications

Doripenem has been approved for treating severe infections such as complicated intra-abdominal infections, complicated urinary tract infections, nosocomial pneumonia, and ventilator-associated pneumonia. Its broad-spectrum activity makes it suitable for empirical treatment in cases where multi-drug-resistant organisms are suspected .

Case Studies and Research Findings

  • Case Study on Cystic Fibrosis Patients : A study highlighted that by age 18, approximately 80% of cystic fibrosis patients are infected with Pseudomonas aeruginosa . Doripenem's potent activity against this pathogen makes it a valuable option in managing such infections .
  • Experimental Models : In murine models of acute bacteremia induced by Staphylococcus aureus , doripenem demonstrated an effective dose (ED50) of 0.066 mg/kg, showcasing its potential in severe bacterial infections .
  • Resistance Mechanisms : Despite its efficacy, resistance mechanisms such as altered PBPs and the production of carbapenemases have been documented, indicating the need for ongoing surveillance and susceptibility testing .

Properties

IUPAC Name

(4R,5S,6S)-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-3-[(3S,5S)-5-[(sulfamoylamino)methyl]pyrrolidin-3-yl]sulfanyl-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N4O6S2.H2O/c1-6-11-10(7(2)20)14(21)19(11)12(15(22)23)13(6)26-9-3-8(17-5-9)4-18-27(16,24)25;/h6-11,17-18,20H,3-5H2,1-2H3,(H,22,23)(H2,16,24,25);1H2/t6-,7-,8+,9+,10-,11-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTUBEBXBDGKBTJ-WGLOMNHJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2C(C(=O)N2C(=C1SC3CC(NC3)CNS(=O)(=O)N)C(=O)O)C(C)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@@H]2[C@H](C(=O)N2C(=C1S[C@H]3C[C@H](NC3)CNS(=O)(=O)N)C(=O)O)[C@@H](C)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26N4O7S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60957788
Record name 6-(1-Hydroxyethyl)-4-methyl-7-oxo-3-({5-[(sulfamoylamino)methyl]pyrrolidin-3-yl}sulfanyl)-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid--water (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60957788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

438.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

364622-82-2
Record name 1-Azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid, 3-[[(3S,5S)-5-[[(aminosulfonyl)amino]methyl]-3-pyrrolidinyl]thio]-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-, hydrate (1:1), (4R,5S,6S)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=364622-82-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Doripenem hydrate [JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0364622822
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-(1-Hydroxyethyl)-4-methyl-7-oxo-3-({5-[(sulfamoylamino)methyl]pyrrolidin-3-yl}sulfanyl)-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid--water (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60957788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (4R,5S,6S)-6-[(1R)-1-HYDROXYETHYL]-4-METHYL-7-OXO-3-({(3S,5S)-5-[(SULFAMOYLAMINO)METHYL]PYRROLIDIN-3-YL}SULFANYL)-1-AZABICYCLO[3.2.0]HEPT-2-ENE-2-CARBOXYLIC ACID MONOHYDRATE (1:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name DORIPENEM MONOHYDRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4B035T6NKT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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